molecular formula C12H17NO4 B8520275 Methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate

Methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate

Cat. No. B8520275
M. Wt: 239.27 g/mol
InChI Key: FWZSWIXOPWURKN-UHFFFAOYSA-N
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Patent
US05856517

Procedure details

4-Carbomethoxy-2-nitrophenylacetaldehyde dimethylacetal (8.75 g, 41.43 mmole) was reduced under hydrogen (50 psi, 0.45 g of 10% Pd/carbon) in 170 mL of methanol for 2.5 h. The solution was filtered through celite and evaporated to an oil. Crystallization from ether and hexanes gave 6.16 g of 2-amino-4-carbomethoxy-phenylacetaldehyde dimethylacetal.
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:18][CH3:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[N+:15]([O-])=O>CO>[CH3:19][O:18][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[NH2:15]

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])OC
Name
Quantity
170 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ether and hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)C(=O)OC)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.16 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.